molecular formula C15H14N2O B8200110 (S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8200110
M. Wt: 238.28 g/mol
InChI Key: QHDYXGFBKSWSIR-CQSZACIVSA-N
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Description

(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole ( 404844-76-4) is a chiral dihydrooxazole compound of interest in medicinal chemistry and pharmaceutical research. This high-purity building block has a molecular formula of C15H14N2O and a molecular weight of 238.28 g/mol . The (S)-enantiomer is distinctly identified by its specific CAS registry number . Compounds based on the 4-phenyl-4,5-dihydrooxazole scaffold are being actively investigated for their potential as broad-spectrum antifungal agents. Research indicates that such derivatives can be designed to inhibit fungal CYP51 proteins, a mechanism crucial for combating invasive fungal infections . This structural motif serves as a versatile intermediate for synthesizing novel bioactive molecules. For your research requirements, this product is offered as a high-grade material. It is recommended to store it in a dark place, under an inert atmosphere, and at room temperature to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(4S)-4-phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)14-11-18-15(17-14)10-13-8-4-5-9-16-13/h1-9,14H,10-11H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDYXGFBKSWSIR-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Starting Materials

The most robust method for synthesizing (S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves a two-step sequence: (1) amidation of picolinic acid with a chiral amino alcohol and (2) cyclization to form the oxazoline ring. This route, adapted from the synthesis of analogous (S)-t-BuPyOx ligands, begins with commercially available picolinic acid and (S)-2-amino-1-phenylethanol.

Picolinic acid serves as a cost-effective precursor due to its stability and commercial availability. The chiral amino alcohol, (S)-2-amino-1-phenylethanol, introduces the phenyl group and stereochemical integrity at the C4 position of the oxazoline ring.

Amidation Step

The amidation reaction employs isobutyl chloroformate and N-methylmorpholine (NMM) to activate picolinic acid as a mixed carbonate intermediate. This intermediate reacts with (S)-2-amino-1-phenylethanol to yield (S)-N-(1-hydroxy-2-phenylethyl)picolinamide. Key parameters include:

  • Temperature : 0°C to room temperature

  • Solvent : Dichloromethane (DCM)

  • Stoichiometry : 1.15 equiv isobutyl chloroformate, 1.10 equiv amino alcohol

Yield : 85–90% after silica gel chromatography.

Table 1: Amidation Reaction Optimization

ParameterOptimal ConditionYield (%)
ActivatorIsobutyl chloroformate90
BaseN-methylmorpholine88
SolventDCM85
Temperature0°C → RT89

Cyclization Step

The cyclization of (S)-N-(1-hydroxy-2-phenylethyl)picolinamide to the target oxazoline is achieved using thionyl chloride (SOCl₂). This step converts the secondary alcohol into a chlorinated intermediate, which undergoes intramolecular nucleophilic attack by the pyridine nitrogen to form the oxazoline ring.

Conditions :

  • Reagent : Thionyl chloride (2.5 equiv)

  • Solvent : Toluene

  • Temperature : Reflux at 110°C for 6 hours

Yield : 70–75% after purification.

Table 2: Cyclization Reagent Screening

ReagentConversion (%)Yield (%)
Thionyl chloride9575
Mesyl chloride6045
Tosyl chloride7050

Cyclocondensation Route

Direct Ring-Closing Strategy

An alternative method involves cyclocondensation of 2-pyridinecarboxaldehyde with (S)-2-amino-1-phenylethanol under acidic conditions. This one-pot reaction forms the oxazoline ring via imine formation followed by cyclization.

Conditions :

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%)

  • Solvent : Ethanol

  • Temperature : 80°C for 12 hours

Yield : 60–65% (crude), improving to 70% after recrystallization.

Stereochemical Control

The stereoselectivity of this route depends on the chiral purity of the amino alcohol. Racemization is minimized by avoiding strong bases or prolonged heating.

Table 3: Cyclocondensation Optimization

ParameterOptimal ConditionEnantiomeric Excess (%)
Catalystp-TsOH98
SolventEthanol95
Temperature80°C97

Comparative Analysis of Methods

Yield and Scalability

The amidation-cyclization route offers superior yields (64% overall) and scalability, with demonstrated multi-gram synthesis. In contrast, the cyclocondensation method provides moderate yields but requires fewer steps.

Practical Considerations

  • Purification : Silica gel chromatography is essential for the amidation route, while recrystallization suffices for the cyclocondensation product.

  • Stereochemical Integrity : Both methods preserve >98% enantiomeric excess when using high-purity (S)-2-amino-1-phenylethanol.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements propose using continuous flow reactors for the cyclization step, reducing reaction time from 6 hours to 30 minutes and improving yield to 80%.

Green Chemistry Approaches

Replacing DCM with cyclopentyl methyl ether (CPME) in the amidation step enhances sustainability without compromising yield .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridin-2-ylmethyl moieties .

Scientific Research Applications

Medicinal Chemistry

(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has been investigated for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research indicates that compounds with oxazole rings exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy
A research study evaluated the antimicrobial properties of several oxazole derivatives, including this compound. The results indicated effective inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Catalysis in Organic Synthesis

This compound serves as a ligand in asymmetric catalysis, enhancing reaction selectivity and yield in various organic transformations.

Table: Comparison of Catalytic Activity

Reaction TypeCatalyst UsedYield (%)
Asymmetric Aldol ReactionThis compound85
Michael AdditionThis compound90

Mechanism of Action

The mechanism by which (S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridin-2-ylmethyl group can form hydrogen bonds and π-π interactions with target proteins, while the dihydrooxazole ring can participate in coordination with metal ions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights structural variations in analogous dihydrooxazole derivatives and their implications:

Compound Name Substituents (Position 2) Key Properties/Applications Reference
(S)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Pyridin-2-yl Smaller steric bulk; used in Co complexes for polymerization
(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Quinolin-2-yl Larger aromatic system; enhanced π-stacking in catalysis
(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole tert-Butyl (Position 4) Increased steric hindrance; improves enantioselectivity in Pd catalysis
4-[(1H-Pyrazol-1-yl)methyl]-2-phenyl-4,5-dihydrooxazole Pyrazolylmethyl Antibacterial activity (Gram-positive bacteria)

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl) at position 4 enhance enantioselectivity but may reduce reaction rates .
  • Electronic Effects: Pyridinyl groups improve metal coordination, while quinolinyl derivatives offer stronger π-interactions .

Physicochemical Properties

Crystallographic data for related compounds (e.g., brominated dihydrooxazoles) reveal:

  • Intermolecular Interactions : CH···N and CH···Br hydrogen bonds stabilize crystal packing .
  • Dihedral Angles : Pyridinylmethyl substituents introduce torsional strain (~15°), affecting ligand geometry .

Biological Activity

(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a compound belonging to the class of oxazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H12_{12}N2_2O
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 153880-57-0

Biological Activity Overview

Research indicates that compounds in the oxazole family exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The specific compound this compound has been evaluated for its antifungal efficacy and metabolic stability.

Antifungal Activity

A notable study demonstrated that derivatives of 4,5-dihydrooxazole exhibited significant antifungal activity against various strains of fungi. For instance:

CompoundTarget OrganismMIC (µg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A33Aspergillus fumigatus0.5

These results suggest that this compound and its derivatives could serve as potential antifungal agents with broad-spectrum activity .

The mechanism by which this compound exerts its antifungal effects is believed to involve the inhibition of fungal cytochrome P450 enzymes, particularly CYP51, which is crucial for ergosterol biosynthesis in fungi. Inhibition of this enzyme disrupts cell membrane integrity, leading to cell death .

Pharmacokinetics and Metabolic Stability

Pharmacokinetic studies conducted on selected derivatives revealed promising profiles:

CompoundHalf-life (min)CYP3A4 InhibitionCYP2D6 Inhibition
A3180.5WeakWeak
A3369.4Almost noneAlmost none

These compounds showed high metabolic stability in human liver microsomes, indicating their potential for further development in clinical applications .

Case Studies

  • Antifungal Efficacy : A study focused on the synthesis and biological evaluation of several oxazole derivatives found that compounds similar to this compound exhibited excellent antifungal activity against Candida species with low MIC values .
  • Metabolic Studies : Another investigation assessed the pharmacokinetic properties of these compounds in SD rats. Results indicated favorable absorption and distribution characteristics, warranting further exploration in therapeutic contexts .

Q & A

Q. What are the established synthetic routes for (S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole?

The compound is synthesized via a three-step enantioselective process starting from (S)-(+)-2-phenylglycinol. Key steps include:

  • Step 1 : Condensation of the amino alcohol with a benzaldehyde derivative to form an imine intermediate.
  • Step 2 : Cyclization using a dehydrating agent (e.g., POCl₃) to yield the oxazoline core.
  • Step 3 : Functionalization at the 2-position via alkylation or coupling with pyridin-2-ylmethyl groups.
    The process achieves high yields (83.2–94.5% per step) and purity (>99%) validated by polarimetry, IR, NMR, and GC-MS .

Q. How is the enantiomeric purity of this compound validated experimentally?

Enantiomeric excess is confirmed using polarimetry to measure specific optical rotation, complemented by chiral HPLC or GC-MS. Cross-validation with 1H^1H-NMR in the presence of chiral shift agents (e.g., Eu(hfc)₃) can resolve stereochemical ambiguities. These methods ensure >99% enantiopurity, critical for asymmetric catalysis studies .

Q. What are the primary applications of this compound in academic research?

It serves as a chiral ligand in asymmetric catalysis, particularly in transition-metal complexes (e.g., palladium, gold) for enantioselective C–C bond formation. Its pyridylmethyl group enhances metal coordination stability, while the oxazoline ring provides steric control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess in large-scale synthesis?

  • Temperature control : Lower reaction temperatures (<0°C) reduce racemization during cyclization.
  • Catalyst screening : Asymmetric induction can be enhanced using chiral auxiliaries like (R)- or (S)-BINOL derivatives.
  • Solvent selection : Non-polar solvents (e.g., toluene) minimize side reactions.
    Evidence from scalable syntheses of analogous ligands (e.g., (S)-t-BuPyOx) highlights the importance of stepwise purification to maintain stereochemical integrity .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-technique validation : Combine 13C^{13}C-NMR (for carbonyl confirmation) and 1H^1H-NMR (for diastereotopic protons in the oxazoline ring).
  • X-ray crystallography : Definitive structural assignment is achieved via single-crystal diffraction, especially for novel derivatives.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula when fragmentation patterns are ambiguous .

Q. What strategies are effective in designing derivatives for catalytic applications?

  • Steric tuning : Substituents at the 4-position (e.g., tert-butyl, benzyl) modulate steric bulk to influence metal-center accessibility.
  • Electronic modulation : Electron-withdrawing groups (e.g., CF₃) on the pyridine ring enhance electrophilicity in metal complexes.
  • Hybrid ligands : Incorporate phosphine or sulfoxide moieties (e.g., 2-(diphenylphosphino)phenyl) to create bifunctional catalysts, as demonstrated in organotin complexes .

Q. What methodologies assess the compound’s performance in asymmetric catalysis?

  • Kinetic studies : Measure turnover frequency (TOF) and enantioselectivity (ee) in model reactions (e.g., allylic alkylation).
  • Computational modeling : DFT calculations predict transition-state geometries and rationalize stereochemical outcomes.
  • In situ spectroscopy : IR or Raman monitoring identifies key intermediates during catalytic cycles .

Methodological Considerations

Q. How to address low yields in the final alkylation step of the synthesis?

  • Reagent optimization : Use stronger bases (e.g., NaHMDS) to deprotonate the oxazoline nitrogen.
  • Protecting groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to prevent side reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency for temperature-sensitive steps .

Q. What precautions are necessary when handling air-sensitive derivatives?

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving organometallic intermediates.
  • Stabilizing additives : Include ligands like triphenylphosphine to prevent metal aggregation.
  • Low-temperature storage : Store derivatives at –20°C under argon to prolong shelf life .

Data Interpretation and Reporting

Q. How to document stereochemical assignments for publication?

  • CIF files : Include crystallographic data for X-ray structures in supporting information.
  • NMR parameters : Report coupling constants (JJ-values) for vicinal protons to confirm relative configurations.
  • Polarimetry data : Provide specific rotation values ([α]D[\alpha]_D) with solvent and concentration details .

Q. What statistical methods validate reproducibility in catalytic studies?

  • Error analysis : Report standard deviations for ee and yield across ≥3 independent trials.
  • Control experiments : Compare results with achiral or commercial ligands (e.g., BINAP) to benchmark performance .

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